2-Chloro-4,5-dimethylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,5-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZNOTXVXOPTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325282 | |
| Record name | 2-chloro-4,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15089-74-4 | |
| Record name | 2-Chloro-4,5-dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15089-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 409552 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015089744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC409552 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-4,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Engineering
Established Synthetic Pathways for 2-Chloro-4,5-dimethylbenzoic Acid
Traditional syntheses of this compound rely on fundamental organic reactions, including electrophilic aromatic substitution and oxidation. These methods, while effective, often require harsh conditions and stoichiometric reagents.
Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene functionalization. The synthesis of this compound can be envisioned through several EAS pathways, typically starting from 1,2-dimethylbenzene (o-xylene) or 3,4-dimethylbenzoic acid.
The general mechanism of EAS involves the generation of a potent electrophile that attacks the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity, resulting in the substituted product.
When starting with a substituted benzene, the regiochemical outcome is dictated by the electronic properties of the existing substituents. In the case of 3,4-dimethylbenzoic acid, the molecule contains two activating, ortho, para-directing methyl groups and one deactivating, meta-directing carboxylic acid group. The interplay of these directing effects complicates the selective introduction of a chlorine atom at the C2 position.
A plausible, albeit challenging, route is the Friedel-Crafts acylation of o-xylene, followed by chlorination and subsequent oxidation. The initial acylation would likely yield 3,4-dimethylacetophenone. The acetyl group, being a meta-director, would then direct incoming electrophiles. However, the powerful ortho, para-directing influence of the two methyl groups would compete, leading to a mixture of products.
The formation of the carboxylic acid functional group is a critical step in the synthesis. A common and robust method is the oxidation of an alkyl side-chain on the aromatic ring. For instance, a precursor such as 2-chloro-1-ethyl-4,5-dimethylbenzene or, more practically, a methyl group can be oxidized.
A typical procedure involves the use of strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. For example, a synthetic route could begin with the chlorination of o-xylene to produce 1-chloro-3,4-dimethylbenzene. Subsequent introduction of an acetyl group via Friedel-Crafts acylation would yield 2-chloro-4,5-dimethylacetophenone. This ketone can then be oxidized to the desired this compound.
Alternatively, a patent describes a method for preparing 2-halo-4,5-dimethoxybenzoic acid where a 2-halo-4,5-dimethoxybenzyl chloride intermediate is oxidized using potassium permanganate in the presence of a phase-transfer catalyst, tetrabutylammonium bromide. tcichemicals.com This highlights the utility of KMnO₄ for converting benzylic functional groups to carboxylic acids in related systems, a strategy that is adaptable to the synthesis of this compound. Another patented method involves the hydrolysis and oxidation of a benzylidene dichloride intermediate to form the carboxylic acid. researchgate.net
| Precursor Functional Group | Oxidizing Agent | Typical Conditions |
| Methyl (-CH₃) | Potassium Permanganate (KMnO₄) | Basic, heat |
| Acetyl (-COCH₃) | Sodium Hypochlorite (NaOCl) | Haloform reaction |
| Benzyl Chloride (-CH₂Cl) | Potassium Permanganate (KMnO₄) | Aqueous, heat, PTC |
Achieving the correct regiochemistry during the chlorination step is paramount. The directing effects of the substituents on the aromatic ring govern the position of the incoming chlorine atom.
If one starts with 3,4-dimethylbenzoic acid tcichemicals.comnih.govtcichemicals.com, the two methyl groups strongly activate the ortho and para positions relative to themselves (positions 2, 5, and 6). The carboxylic acid group deactivates the ring and directs incoming electrophiles to the meta position (positions 5). The combined effect would strongly favor substitution at position 5 and to a lesser extent, position 2. To obtain the desired 2-chloro isomer, separation from the more readily formed 5-chloro and 6-chloro isomers would be necessary.
A more effective strategy involves chlorinating a precursor where the directing groups favor the desired C2 substitution. For example, direct chlorination of 3,4-dimethylphenol would likely lead to substitution at C2 and C6, ortho to the strongly activating hydroxyl group. Subsequent conversion of the hydroxyl to a different functional group and introduction and oxidation of a side chain could provide a route to the target molecule. A patent for a related compound, 2-chloro-4-methylsulfonylbenzoic acid, starts with the chlorination of 4-methylsulfonyltoluene, where the reaction successfully yields the 2-chloro isomer. youtube.com This demonstrates that with the appropriate choice of starting material and directing groups, regioselective chlorination can be achieved.
Advanced Synthetic Route Development
Modern synthetic chemistry aims to improve upon traditional methods by developing more efficient, selective, and environmentally benign processes. This includes the use of transition metal catalysts and adherence to the principles of green chemistry.
Transition metal catalysis offers powerful tools for forming C-C and C-X bonds, often with high selectivity and functional group tolerance. acs.org For the synthesis of this compound, palladium-catalyzed reactions are particularly relevant.
One advanced approach is the palladium-catalyzed carboxylation of an aryl halide. nih.gov This would involve the synthesis of 1,2-dichloro-4,5-dimethylbenzene as a precursor. One of the chlorine atoms could then be selectively converted to a carboxylic acid group using carbon monoxide (or a CO surrogate) and a palladium catalyst. The general catalytic cycle for such a reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion into the aryl-palladium bond, and subsequent reductive elimination or hydrolysis to yield the carboxylic acid and regenerate the Pd(0) catalyst.
Another state-of-the-art strategy is the direct C-H activation and carboxylation. youtube.comacs.org This method avoids the pre-functionalization required in cross-coupling reactions. A potential route could involve the direct, regioselective carboxylation of 1-chloro-3,4-dimethylbenzene at the C2 position. These reactions are often guided by a directing group on the substrate that coordinates to the metal catalyst, positioning it for C-H cleavage at a specific site. youtube.com While a direct application to this compound is not widely reported, the principles of transition-metal-catalyzed C-H functionalization represent a frontier in developing more efficient synthetic routes. epa.gov
| Catalytic Approach | Precursor | Key Reagents | Advantage |
| Pd-catalyzed Carboxylation | 1,2-dichloro-4,5-dimethylbenzene | CO, Pd(0) catalyst, base | Utilizes CO as a C1 source |
| Directed C-H Carboxylation | 1-chloro-3,4-dimethylbenzene | CO₂, Pd(II) catalyst, oxidant | High atom economy, avoids pre-functionalization |
The optimization of synthetic routes for compounds like this compound can be guided by the 12 Principles of Green Chemistry. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Prevention : Designing syntheses to prevent waste is preferable to treating waste after it has been created.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, C-H activation/carboxylation has a higher atom economy than a multi-step route involving protection and deprotection steps.
Less Hazardous Chemical Syntheses : Traditional oxidations using heavy metals like chromium are highly toxic. Replacing them with cleaner oxidants like hydrogen peroxide or even catalytic oxidation using molecular oxygen is a key green improvement.
Designing Safer Chemicals : This principle focuses on the final product's properties.
Safer Solvents and Auxiliaries : Many classic organic reactions use chlorinated solvents like dichloromethane, which are hazardous. youtube.com Green chemistry encourages the use of safer alternatives like water, ethanol (B145695), or supercritical CO₂, or eliminating the solvent altogether (mechanochemistry). epa.gov
Design for Energy Efficiency : Using catalysts allows reactions to proceed under milder conditions (lower temperature and pressure), reducing energy consumption. Microwave-assisted synthesis can also dramatically reduce reaction times and energy input. epa.gov
Use of Renewable Feedstocks : While likely starting from petroleum-based xylenes, future syntheses could potentially use bio-derived aromatic compounds.
Reduce Derivatives : Avoiding unnecessary protection/deprotection steps shortens the synthesis and reduces waste.
Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.org Transition metal-catalyzed approaches are a prime example, as the catalyst is used in small amounts and can be recycled.
Design for Degradation : Designing the final product to break down into innocuous products after its use.
Real-time analysis for Pollution Prevention : Implementing in-process monitoring to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention : Choosing reagents and conditions that minimize the potential for chemical accidents, such as explosions or fires. acs.org
By applying these principles, the synthesis of this compound can be made more sustainable and economically viable.
Microwave-Assisted and Photochemical Synthesis
The application of non-conventional energy sources, such as microwave irradiation and ultraviolet light, offers alternative synthetic routes to this compound and its derivatives, often leading to enhanced reaction rates, higher yields, and improved energy efficiency compared to classical thermal methods. ijprdjournal.comajrconline.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through the interaction of the solvent and reactants with an electromagnetic field. ijprdjournal.com This technique can significantly reduce reaction times, sometimes from hours to minutes, by ensuring rapid and uniform heating of the reaction mixture. ijprdjournal.comajrconline.org While specific protocols for the direct synthesis of this compound via microwave irradiation are not extensively detailed in the literature, general methods for the synthesis of benzoic acids and their derivatives can be adapted. For instance, the hydrolysis of benzamides to their corresponding benzoic acids is a reaction that shows significant acceleration under microwave conditions. rasayanjournal.co.in A typical setup would involve heating the corresponding amide or nitrile precursor in the presence of a strong acid or base in a sealed vessel within a microwave reactor. The parameters, including temperature, pressure, and irradiation time, would need to be optimized for the specific substrate.
Another relevant application is in the formation of amide and ester derivatives. Microwave-assisted Suzuki coupling reactions can be employed to synthesize heterocyclic substituted benzoic acids, which can then be further functionalized. nih.gov The subsequent amidation of the carboxylic acid with an amino acid ester, for example, can be efficiently carried out in a microwave oven using a coupling agent like dicyclohexylcarbodiimide (DCC). nih.gov
Photochemical Synthesis: Photochemical reactions utilize light to initiate chemical transformations by exciting molecules to higher electronic states. While a direct photochemical synthesis of this compound is not prominently described, photochemical methods are relevant for the modification of related structures. For example, photochemical bromination of a related compound, 2,5-dimethylbenzoic acid, has been reported as a key step in the synthesis of more complex molecules. youtube.com This type of reaction typically involves the use of a radical initiator and a source of UV light to achieve selective halogenation at the benzylic position of the methyl groups.
Furthermore, photochemical reactions can be employed in the synthesis of precursors. For instance, the irradiation of certain ortho-alkylphenyl ketones can lead to photoenolization, a key step in the preparation of substituted indan-1-ones. youtube.com Although not a direct synthesis of the target benzoic acid, this illustrates the potential of photochemical methods in manipulating related aromatic structures. The reaction of hydrogen and chlorine gas under UV light to form hydrogen chloride is a classic example of a photon-initiated reaction, highlighting the power of light to drive chemical processes. youtube.com
Derivatization and Functionalization Strategies
The chemical structure of this compound provides several sites for further chemical modification, including the carboxylic acid group, the chlorine substituent, and the two methyl groups on the aromatic ring. These functional groups allow for a range of derivatization strategies to produce a variety of related compounds with potentially new properties and applications.
The carboxylic acid functional group is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating esters and amides, which are important classes of compounds in their own right and can also serve as protecting groups or intermediates for further reactions. youtube.comlibretexts.orgyoutube.com
Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. A particularly effective method for sterically hindered carboxylic acids is the Steglich esterification. organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). orgsyn.orgorganic-chemistry.orgresearchgate.net The reaction proceeds under mild, neutral conditions at room temperature, which is advantageous for substrates that may be sensitive to acid or heat. The general procedure involves reacting the carboxylic acid with an alcohol in the presence of DCC and DMAP in an anhydrous solvent like dichloromethane. organic-chemistry.org
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the alcohol to form the ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org
Amidation: Similar to esterification, amidation involves the activation of the carboxylic acid group to facilitate its reaction with a primary or secondary amine. Phosphonium-based coupling reagents are commonly used for this purpose. An in situ method for generating phosphonium salts from N-chlorophthalimide and triphenylphosphine has been described for the amidation of various carboxylic acids. This approach allows for the conversion of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides in good to excellent yields at room temperature.
The proposed mechanism involves the in situ formation of chloro- and imido-phosphonium salts, which then react with the carboxylic acid to generate an activated acyloxy-phosphonium intermediate. This intermediate is subsequently attacked by the amine to yield the final amide product.
A general procedure for this type of amidation involves charging a reaction vessel with N-chlorophthalimide, triphenylphosphine, and the carboxylic acid under an inert atmosphere, followed by the addition of a solvent (e.g., toluene or acetonitrile) and the amine. The reaction mixture is then stirred at room temperature for a set period.
A table summarizing representative conditions for these reactions is provided below:
| Reaction Type | Reagents and Conditions | Product Type |
| Steglich Esterification | Alcohol, DCC, cat. DMAP, CH₂Cl₂ | Ester |
| Amidation | Amine, N-chlorophthalimide, PPh₃, Toluene or Acetonitrile | Amide |
The chlorine atom on the aromatic ring of this compound is a potential site for nucleophilic aromatic substitution (SNA_r). youtube.comyoutube.com In this type of reaction, a nucleophile replaces the chlorine atom on the benzene ring. However, aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides. youtube.com The reactivity of an aryl halide in an S_NAr reaction is significantly influenced by the presence of electron-withdrawing groups positioned ortho and para to the leaving group. These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.com
For this compound, the presence of two electron-donating methyl groups and a weakly deactivating carboxylic acid group does not strongly activate the ring towards nucleophilic attack. Therefore, forcing conditions, such as high temperatures and the use of very strong nucleophiles, would likely be required to effect a substitution. youtube.com
Potential nucleophiles for this reaction could include ammonia, amines, alkoxides, and hydroxides. The reaction would proceed via an addition-elimination mechanism, where the nucleophile first adds to the carbon atom bearing the chlorine, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to restore the aromaticity of the ring. libretexts.org
An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. This mechanism is favored by very strong bases, such as sodium amide (NaNH₂). The base would first abstract a proton from the position ortho to the chlorine atom, followed by the elimination of the chloride ion to form a benzyne. The nucleophile would then add to the benzyne, and subsequent protonation would yield the substituted product.
It is important to note that these are potential reaction pathways, and the specific conditions and feasibility would need to be determined experimentally for this compound.
The two methyl groups on the aromatic ring of this compound offer another avenue for derivatization. These groups can undergo reactions typical of benzylic positions, such as halogenation and oxidation. nih.govlibretexts.org
Halogenation: The methyl groups can be halogenated, typically with chlorine or bromine, via a free-radical chain reaction. libretexts.orglibretexts.org This reaction is usually initiated by ultraviolet (UV) light or the addition of a radical initiator like a peroxide. The reaction proceeds by the abstraction of a benzylic hydrogen atom by a halogen radical, forming a relatively stable benzyl radical. This radical then reacts with a halogen molecule to form the benzyl halide and a new halogen radical, which continues the chain reaction. libretexts.org
By controlling the reaction conditions, it is possible to achieve mono-, di-, or tri-halogenation of the methyl groups. This introduces a reactive handle that can be used for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.
Oxidation: The methyl groups can also be oxidized to other functional groups. The rate and extent of oxidation can be influenced by the other substituents on the aromatic ring. nih.gov Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the methyl groups to carboxylic acids. Milder oxidizing agents can potentially lead to the formation of aldehydes or alcohols, although selective oxidation to these intermediate stages can be challenging. The oxidation of both methyl groups would result in the formation of a tricarboxylic acid derivative.
The table below summarizes potential modifications of the methyl groups:
| Reaction Type | Reagents and Conditions | Potential Products |
| Free-Radical Halogenation | Cl₂ or Br₂, UV light or peroxide initiator | (Halomethyl) derivatives |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Dicarboxylic or tricarboxylic acid derivatives |
Chemical Reactivity and Mechanistic Investigations
Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for reactions involving 2-Chloro-4,5-dimethylbenzoic acid are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for a predictive understanding of its behavior.
Reaction Kinetics:
For instance, in the acid-catalyzed esterification of benzoic acids, the reaction proceeds through a protonated carboxylic acid intermediate. The rate-determining step is typically the nucleophilic attack of the alcohol. The substituents on the aromatic ring can influence the stability of the intermediates and transition states. For this compound, the ortho-chloro group's steric bulk would likely be a dominant factor in retarding the reaction rate compared to unsubstituted benzoic acid.
Thermodynamics:
Thermodynamic parameters for reactions involving this compound can be inferred from studies of related compounds. For example, the thermodynamics of dissolution of chlorobenzoic acids have been studied, providing insight into their solvation parameters. The dissolution of benzoic acid derivatives in various solvents is influenced by the nature of the substituent. The presence of both a chloro and methyl groups in this compound suggests a complex interplay of solvation effects.
Stereochemical Aspects of Reactions Involving this compound
The molecule this compound itself is achiral and does not possess any stereocenters. However, reactions involving this compound can lead to the formation of chiral products if a new stereocenter is created. For example, if a reaction introduces a substituent at a prochiral center or if the carboxyl group is converted into a chiral ester or amide, stereochemical considerations become important.
As there is no inherent chirality in the starting material, any reaction with an achiral reagent will result in a racemic mixture of enantiomers if a new stereocenter is formed. To achieve stereoselectivity, either a chiral reagent, a chiral catalyst, or a chiral auxiliary would be required. The principles of stereoselective synthesis would apply, where the transition states leading to the different stereoisomers would have different energies, resulting in the preferential formation of one stereoisomer over the other. The steric bulk of the ortho-chloro group and the adjacent methyl group could play a significant role in directing the stereochemical outcome of such reactions by influencing the approach of the reagents.
Catalytic Transformations Mediated by this compound or Its Derivatives
There is a lack of specific reports in the scientific literature detailing the use of this compound or its derivatives as catalysts. However, the carboxylate functionality offers the potential for this compound to act as a ligand for metal-based catalysts. Benzoic acid and its derivatives are known to coordinate to metal centers, and the resulting metal-organic frameworks (MOFs) or discrete complexes can exhibit catalytic activity.
The electronic properties of the chloro and dimethyl substituents would influence the electron-donating ability of the carboxylate ligand, which in turn would affect the Lewis acidity and catalytic activity of the metal center. For instance, the electron-withdrawing chloro group would decrease the electron density on the carboxylate, potentially making the coordinated metal center more Lewis acidic. This could be advantageous in certain catalytic applications, such as Friedel-Crafts reactions or aldol (B89426) condensations.
Furthermore, the steric hindrance provided by the ortho-chloro group could be exploited to create specific catalytic pockets, potentially leading to regioselective or even stereoselective transformations. While this remains a theoretical possibility, it opens avenues for future research into the catalytic applications of this compound and its derivatives.
Acid-Base Properties and Their Influence on Reactivity
The acidity of the carboxylic acid group is a fundamental property that significantly influences the reactivity of this compound. The acid dissociation constant (pKa) is a measure of this acidity. The pKa value of a substituted benzoic acid is affected by the electronic effects of the substituents on the aromatic ring.
Electron-withdrawing groups, such as the chloro group, increase the acidity of the benzoic acid (decrease the pKa) by stabilizing the resulting carboxylate anion through their inductive effect. libretexts.org Conversely, electron-donating groups, like the methyl groups, decrease the acidity (increase the pKa) by destabilizing the carboxylate anion. libretexts.org
In the case of this compound, the chloro group at the 2-position will have a strong acid-strengthening effect due to its proximity to the carboxyl group (ortho effect). The two methyl groups at the 4 and 5 positions will have a weaker acid-weakening effect. The net effect will be an increase in acidity compared to benzoic acid.
Computational studies have been employed to determine the gas-phase acidities of various substituted benzoic acids, providing a theoretical framework to understand the intrinsic effects of substituents without the complication of solvent effects. mdpi.com These studies generally show that electron-withdrawing groups increase gas-phase acidity.
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Characterization
Spectroscopic techniques are fundamental in determining the connectivity and chemical environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Substituent Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organic molecules in solution. For 2-Chloro-4,5-dimethylbenzoic acid, both ¹H and ¹³C NMR spectroscopy would provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the two methyl groups. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group, as well as the electron-donating effects of the methyl groups. The integration of the signals would confirm the number of protons in each environment, and the coupling patterns (e.g., singlets, doublets) would provide information about the neighboring protons, thus confirming the substitution pattern on the benzene (B151609) ring.
A detailed analysis of both ¹H and ¹³C NMR spectra would be invaluable for confirming the regiochemistry of the substituents on the benzoic acid core.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra of this compound would be expected to exhibit characteristic absorption bands corresponding to specific functional groups.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| O-H stretch (of carboxylic acid) | 3300 - 2500 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (methyl) | 3000 - 2850 |
| C=O stretch (carboxylic acid) | 1725 - 1700 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-O stretch (carboxylic acid) | 1320 - 1210 |
| C-Cl stretch | 800 - 600 |
The precise positions and intensities of these bands would provide a vibrational fingerprint of the molecule, confirming the presence of the key functional groups and offering insights into the molecular structure and bonding.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) would confirm the compound's molecular weight.
The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals. Key fragmentation pathways for benzoic acids often involve the loss of a hydroxyl radical (•OH) to form an acylium ion, followed by the loss of carbon monoxide (CO). The presence of a chlorine atom would also lead to a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Elucidation of these fragmentation pathways would provide further confirmation of the molecular structure.
X-ray Crystallography and Solid-State Structural Studies
X-ray crystallography provides definitive information about the arrangement of atoms in a crystalline solid.
Crystal Packing and Intermolecular Interactions
A single-crystal X-ray diffraction study of this compound would reveal its precise three-dimensional structure in the solid state. This would include bond lengths, bond angles, and torsion angles, providing insight into the molecule's conformation.
Furthermore, the analysis of the crystal structure would elucidate the intermolecular interactions that govern the crystal packing. For a carboxylic acid, strong hydrogen bonding between the carboxylic acid groups, often forming dimers, would be expected. Other potential interactions include π-π stacking between the aromatic rings and halogen bonding involving the chlorine atom. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.
Polymorphism and Co-crystallization Phenomena
Polymorphism is the ability of a compound to exist in more than one crystalline form, each with a different arrangement of molecules in the crystal lattice. Different polymorphs can have distinct physical properties. Co-crystallization involves the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio.
Currently, there are no published studies on the polymorphism or co-crystallization of this compound. Such studies would involve screening for different crystalline forms by varying crystallization conditions (e.g., solvent, temperature, cooling rate) and exploring the formation of co-crystals with other molecules (co-formers). The discovery and characterization of polymorphs or co-crystals could be significant for tailoring the material's properties for specific applications.
Chiroptical Properties (If Applicable for Chiral Derivatives)
This compound is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, in its native state, it does not exhibit chiroptical properties such as circular dichroism (CD).
However, chiroptical properties can be imparted to this molecular scaffold by introducing chirality. This is typically achieved by creating a derivative through the attachment of a chiral functional group. For instance, forming an ester or amide with a chiral alcohol or amine would result in a chiral molecule.
The principle relies on the chiral substituent influencing the conformation of the entire molecule. This induced asymmetry in the electronic environment of the chromophores (the substituted benzene ring) can lead to differential absorption of left- and right-circularly polarized light, which is detectable by CD spectroscopy.
Studies on other systems have shown that attaching chiral side chains can force an otherwise achiral conjugated backbone to adopt a preferred helical or distorted structure, resulting in significant CD signals. The resulting CD spectrum would be expected to be a mirror image for a pair of enantiomers (e.g., derivatives made with (R)- and (S)- chiral auxiliaries).
| Derivative Type | Wavelength Range (nm) | Expected CD Signal | Rationale |
| (R)-Chiral Ester Derivative | 230-300 | Positive or Negative Cotton Effect | The chiral center induces a preferential twist in the benzoic acid chromophore, leading to a specific CD signal. |
| (S)-Chiral Ester Derivative | 230-300 | Opposite Sign Cotton Effect | As the enantiomer, it would produce a mirror-image CD spectrum compared to the (R)-derivative. |
This table is a conceptual illustration of the expected chiroptical properties for hypothetical chiral derivatives of this compound. The specific sign and magnitude of the Cotton effect would depend on the exact nature and position of the chiral substituent.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties and energetics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other associated properties.
The electronic structure of 2-Chloro-4,5-dimethylbenzoic acid can be elucidated through analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and stability of the molecule; a larger gap suggests higher stability and lower reactivity. researchgate.net
For similar aromatic carboxylic acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, have been employed to determine these properties. nih.gov The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the carboxyl group, which are electron-rich areas. The LUMO, an antibonding orbital, would likely be distributed over the carboxylic acid and the chloro-substituted carbon, indicating these as potential sites for electron acceptance. youtube.com
A molecular electrostatic potential (MEP) map further visualizes the electronic distribution, with electron-rich regions (negative potential), such as around the oxygen atoms of the carboxyl group, being susceptible to electrophilic attack, and electron-poor regions (positive potential), like the acidic proton of the carboxyl group, being prone to nucleophilic attack. researchgate.net
Table 1: Illustrative Quantum Chemical Descriptors for a Substituted Benzoic Acid
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.8 eV | Electron-donating capability |
| LUMO Energy | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.0 eV | Chemical stability and reactivity |
| Dipole Moment | 2.5 D | Molecular polarity |
Note: The values in this table are illustrative, based on typical findings for similar molecules, and are not specific experimental or calculated data for this compound.
The presence of the carboxylic acid group and its orientation relative to the benzene ring and the adjacent chloro and methyl substituents give rise to different possible conformations for this compound. The primary conformational flexibility lies in the torsion angle of the C-C(=O)OH bond. Quantum chemical calculations can determine the relative energies of these conformers. Generally, the planar conformation, where the carboxylic acid group is coplanar with the benzene ring, is favored due to π-conjugation. However, steric hindrance from the ortho-chloro substituent may cause a slight out-of-plane rotation of the carboxylic group to achieve a lower energy state.
Furthermore, benzoic acids can exist as hydrogen-bonded dimers, especially in the solid state or in non-polar solvents. Computational methods can model these dimers and calculate the stabilization energy gained through the formation of the dual hydrogen bonds between the carboxyl groups of two molecules.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics and interactions of this compound with its environment.
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can model these solvation effects. In polar solvents like water or ethanol (B145695), the carboxylic acid group will form strong hydrogen bonds with the solvent molecules. This interaction can disrupt the formation of acid dimers that are common in apolar solvents. pressbooks.pub Studies on similar benzoic acid derivatives in binary mixtures of ethanol and water have shown that solubility and solvation behavior are dependent on the solvent composition and temperature. jbiochemtech.com
MD simulations can track the conformational changes of the molecule in solution, providing insight into its flexibility and the average orientation of its functional groups. These simulations can also be used to calculate thermodynamic properties related to solvation, such as the free energy of solvation.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is instrumental in modeling chemical reaction mechanisms and identifying the high-energy transition states that control reaction rates. While specific reaction mechanisms involving this compound are not detailed in the available literature, the principles of transition state theory can be applied. pressbooks.pubwikipedia.org
For a given reaction, such as the esterification of the carboxylic acid, computational methods can map out the potential energy surface. This involves calculating the energy of the system as the reactants approach and transform into products. The highest point on the minimum energy pathway between reactants and products corresponds to the transition state. pressbooks.pub By analyzing the geometry and electronic structure of the transition state, researchers can understand the factors that influence the reaction's activation energy and, consequently, its rate. For multi-step reactions, each step will have its own transition state. youtube.com
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra for structure verification and assignment of spectral features.
For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to better match experimental data. Such calculations help in assigning the observed vibrational bands to specific motions of the atoms, such as the C=O stretch of the carboxylic acid, the O-H stretch, and various aromatic ring vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. The predicted chemical shifts provide valuable information for interpreting experimental NMR spectra and confirming the molecular structure.
Applications in Advanced Materials and Organic Chemistry
Role as a Synthetic Building Block for Complex Organic Molecules
The molecular structure of 2-chloro-4,5-dimethylbenzoic acid, featuring a carboxylic acid group, a chlorine atom, and two methyl groups on a benzene (B151609) ring, makes it a versatile starting material for organic synthesis. The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations, such as esterification, amidation, and conversion to acid chlorides. The chloro and methyl substituents on the aromatic ring influence the reactivity and electronic properties of the molecule and can be leveraged in designing target compounds with specific steric and electronic profiles.
Precursor in Heterocyclic Compound Synthesis
The most clearly documented application of this compound is as a starting material in the multi-step synthesis of heterocyclic compounds. Heterocycles are a critical class of molecules, forming the core structure of many pharmaceuticals, agrochemicals, and functional materials.
A notable example is its use in the synthesis of 5-aryl-1,3,4-oxadiazole derivatives. In a reported synthetic pathway, this compound is the initial precursor for creating molecules that have been investigated as potential antifibrotic agents. nih.gov The synthesis begins with the conversion of the benzoic acid into its corresponding benzohydrazide (B10538). This transformation is a key step, as the resulting hydrazide is a versatile intermediate for building the oxadiazole ring.
The process involves two primary stages starting from the acid nih.gov:
Esterification : The carboxylic acid is first converted to its methyl ester.
Hydrazinolysis : The ester is then reacted with hydrazine (B178648) hydrate (B1144303) to yield 2-chloro-4,5-dimethylbenzohydrazide. nih.gov
This benzohydrazide intermediate is then cyclized to form the target 1,3,4-oxadiazole (B1194373) ring, demonstrating the role of this compound as a foundational block for this important class of heterocycles. nih.gov
Table 1: Synthetic Steps from this compound
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | Methanol (B129727), Sulfuric Acid | Methyl 2-chloro-4,5-dimethylbenzoate | Esterification |
| 2 | Methyl 2-chloro-4,5-dimethylbenzoate | Hydrazine Hydrate | 2-Chloro-4,5-dimethylbenzohydrazide | Formation of Hydrazide Intermediate for Heterocycle Synthesis |
Scaffold for Multi-Component Reactions
Based on available research, there are no specific documented instances of this compound being utilized as a primary scaffold in multi-component reactions.
Application in Supramolecular Chemistry
There is currently no specific information available in scientific literature detailing the application of this compound in the field of supramolecular chemistry.
Design and Synthesis of Self-Assembled Structures
No research findings specifically report the use of this compound in the design and synthesis of self-assembled supramolecular structures.
Host-Guest Interactions in Molecular Recognition
The role of this compound in host-guest interactions for molecular recognition has not been described in the available literature.
Utilization in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
While substituted benzoic acids are a common class of organic linkers used to construct coordination polymers and metal-organic frameworks (MOFs), there is no specific research demonstrating the use of this compound for this purpose. Chemical suppliers may classify it as a potential building block for materials like MOFs, but no synthesized and characterized structures incorporating this specific ligand have been reported in the scientific literature. bldpharm.com
Ligand Design and Metal Complexation
Aromatic carboxylic acids are widely regarded as excellent organic ligands because their carboxylate groups can effectively provide oxygen atoms to coordinate with metal cations. nih.gov The carboxylic acid moiety of this compound is central to its function in ligand design. Upon deprotonation, the resulting carboxylate group acts as a robust coordination site for a wide range of metal ions, particularly lanthanide ions (Ln³⁺), which have a strong affinity for oxygen-donating ligands. nih.gov
The process of complexation can be verified through spectroscopic methods. For instance, in studies involving the similar ligand 2,4-dimethylbenzoic acid, the formation of metal complexes is confirmed by the disappearance of the characteristic C=O absorption peak of the carboxylic acid in FT-IR spectra (around 1693 cm⁻¹) and the appearance of new bands corresponding to the antisymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻). nih.govfrontiersin.org These changes are a clear indication that the carboxylic acid has successfully coordinated with the metal ions. nih.govfrontiersin.org The resulting metal complexes often form stable, multi-dimensional structures, such as dinuclear complexes that can extend into 1D chains or 2D sheets, depending on the coordination modes of the ligand. nih.gov
Catalytic Properties of Derived Metal Complexes
Transition metal complexes are extensively used in catalysis, and the choice of ligand is critical to the catalyst's performance. mostwiedzy.pl While direct catalytic applications of this compound complexes are a specialized area of research, the principles of coordination chemistry suggest significant potential. By forming complexes with transition metals like copper (Cu), nickel (Ni), or lanthanides, it is possible to create novel catalysts. frontiersin.orgcnr.it
The substituents on the aromatic ring—the chlorine atom and the two methyl groups—play a crucial role in tuning the electronic and steric environment of the metal center. This modification can influence the catalytic activity and selectivity of the complex in various organic transformations. cnr.it For example, chiral salen transition metal complexes are known to be efficient catalysts in asymmetric synthesis, and the structural versatility of ligands is key to their success. cnr.it Metal complexes derived from benzoic acid analogues have potential applications in a range of catalytic reactions, including oxidation, reduction, and carbon-carbon bond formation. frontiersin.org
Functional Materials Development (excluding biological applications)
The rigid structure and functional groups of this compound make it a precursor for materials with specific physical and chemical properties.
Polymer and Liquid Crystal Applications
In the field of materials science, chloro-substituted benzoic acids are recognized for their ability to form multicomponent crystals and molecular assemblies. researchgate.net These properties are highly relevant to the development of liquid crystals. Research on the related compound, 2-chloro-4-nitrobenzoic acid, shows that it can form complexes with various nitrogen-containing heterocycles. researchgate.net
A notable example is morpholinium 2-chloro-4-nitrobenzoate (M2C4N), a material that exhibits outstanding nonlinear optics (NLO) properties and has been studied for its effects in nematic liquid crystals. researchgate.net The ability of such compounds to self-assemble into ordered structures is a key characteristic for liquid crystal applications. The rigid aromatic core, combined with the polar chloro and carboxyl groups of this compound, provides the necessary structural attributes for designing new liquid crystalline materials. These materials rely on the precise arrangement of molecules to achieve their unique optical and electronic properties.
Optoelectronic Material Precursors
The development of precursors for optoelectronic materials is a significant area of application for substituted benzoic acids. The luminescent properties of lanthanide complexes are of particular interest for optoelectronics. nih.govfrontiersin.org When this compound is used as a ligand to form complexes with lanthanide ions, the ligand can act as an "antenna." It absorbs energy (typically in the UV spectrum) and efficiently transfers it to the central metal ion. nih.govfrontiersin.org This energy transfer causes the lanthanide ion to emit light at specific, narrow wavelengths, a phenomenon known as the antenna effect. nih.govfrontiersin.org
This property makes such complexes highly promising for use in fluorescent materials, sensors, and light-emitting devices. Furthermore, related compounds like morpholinium 2-chloro-4-nitrobenzoate have demonstrated high second harmonic generation (SHG) efficiency, a key characteristic for NLO materials used in lasers and other optical technologies. researchgate.net This suggests that metal-organic complexes derived from this compound are viable precursors for a new generation of advanced optoelectronic materials.
Summary of Applications
| Application Area | Key Function of this compound | Potential Materials |
| Ligand Design | Carboxylate group coordinates with metal ions (e.g., Ln³⁺). | Metal-organic frameworks, dinuclear complexes. nih.gov |
| Catalysis | Forms the backbone of metal complexes, tuning the catalytic center. | Transition metal catalysts for organic synthesis. mostwiedzy.plcnr.it |
| Liquid Crystals | Serves as a building block for molecular assemblies. | Nematic liquid crystal components. researchgate.net |
| Optoelectronics | Acts as an "antenna" in lanthanide complexes to induce luminescence. | Fluorescent materials, NLO materials, sensors. frontiersin.orgresearchgate.net |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For 2-Chloro-4,5-dimethylbenzoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and detection.
A common approach for the analysis of benzoic acid derivatives is reversed-phase HPLC. In this mode, a nonpolar stationary phase, such as a C18-modified silica (B1680970) column, is used in conjunction with a polar mobile phase. A typical mobile phase for the analysis of compounds similar to this compound might consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus its retention on the column. For instance, a simple and sensitive HPLC method for the simultaneous determination of benzoic acid and sorbic acid in food samples utilized a C18 column with a mobile phase of 0.05 M ammonium acetate (B1210297) (pH 4.4) and methanol (60:40 v/v) with UV detection at 234 nm. ekb.eg
For the development of a method for this compound, a similar starting point could be adopted. Method validation, following guidelines from the International Conference on Harmonisation (ICH), would be essential to ensure specificity, linearity, precision, accuracy, and robustness. researchgate.net
A study on the analysis of 2,4,6-trifluorobenzoic acid and its impurities provides a relevant example of HPLC method development. This method used a Zorbax SB-Aq column with a gradient mixture of a triethylamine (B128534) buffer and a solvent mixture of acetonitrile, methanol, and water, with UV detection at 205 nm. researchgate.net Such a gradient approach could be beneficial for separating this compound from potential impurities or other components in a complex matrix.
| Parameter | Example Condition for Benzoic Acid Derivatives |
| Stationary Phase | Reversed-phase C18 silica column |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., ammonium acetate, phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile, methanol) |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | Determined by the UV absorbance maximum of the compound |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound has a relatively high boiling point, direct analysis by GC can be challenging. Therefore, a derivatization step is often necessary to convert the non-volatile benzoic acid into a more volatile derivative.
A common derivatization technique for carboxylic acids is silylation, where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group. This process increases the volatility of the analyte, making it suitable for GC analysis. For example, a GC-MS method for the quantitation of benzoic and aralkyl carboxylic acids involves their conversion to trimethylsilyl derivatives. researchgate.net
The general workflow for the GC analysis of this compound would involve:
Extraction: Isolating the compound from the sample matrix.
Derivatization: Reacting the extracted compound with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
GC Separation: Injecting the derivatized sample into a GC system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).
Detection: Using a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
A study on the indirect quantification of chloroacetyl chloride involved its conversion to monochloroacetic acid (MCA) followed by GC-FID analysis. This highlights the utility of derivatization for analyzing reactive or non-volatile compounds by GC. acs.org
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical capabilities. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific and sensitive detection capabilities of MS. Following the derivatization of this compound as described above, the resulting volatile derivative can be introduced into the GC-MS system. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, allowing for highly confident identification and quantification. The mass spectrum of a related compound, 4-chlorobenzoic acid, is available and can serve as a reference for the expected fragmentation patterns of chlorinated benzoic acids. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective technique for the analysis of a wide range of compounds, including this compound, directly in complex matrices without the need for derivatization.
In an LC-MS/MS system, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated or deprotonated molecule of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity.
A validated LC-MS/MS method was developed for the determination of plasma concentrations of compounds derived from this compound. This method utilized a Shimadzu HPLC system with a Waters Xbridge-C18 column and an AB Sciex QTrap 4500 mass spectrometer with an electrospray ionization (ESI) source operating in positive-ion MRM mode. While this method was for a derivative, the principles are directly applicable to the analysis of the parent compound.
| Technique | Sample Preparation | Separation | Detection | Key Advantages |
| GC-MS | Derivatization (e.g., silylation) to increase volatility | Gas Chromatography | Mass Spectrometry | High specificity, structural information from fragmentation patterns |
| LC-MS/MS | Often minimal, direct injection of liquid samples | High-Performance Liquid Chromatography | Tandem Mass Spectrometry (MRM) | High sensitivity and selectivity, suitable for complex matrices, no derivatization required |
Spectrophotometric and Electrochemical Detection
While chromatographic techniques are generally preferred for their separation capabilities, spectrophotometric and electrochemical methods can also be employed for the detection of this compound, particularly in simpler sample matrices or for screening purposes.
Spectrophotometric Detection: UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. Benzoic acid and its derivatives typically exhibit characteristic UV absorption spectra due to the presence of the aromatic ring. For instance, experimental UV spectra of various benzoic acid derivatives show distinct absorption bands. elsevierpure.com The UV-Vis spectrum of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid has also been studied, providing insights into the spectral properties of chlorinated benzoic acid derivatives. elsevierpure.com For this compound, one would expect a characteristic absorption spectrum in the UV region, which could be utilized for quantification using a calibration curve. However, this method is less specific than chromatographic techniques and can be prone to interference from other UV-absorbing compounds in the sample.
Electrochemical Detection: Electrochemical methods, such as cyclic voltammetry, can be used to study the redox behavior of electroactive compounds like this compound. The electrochemical reduction of benzoic acid and substituted benzoic acids has been investigated at platinum and gold microelectrodes. researchgate.net These studies show that the reduction potential is influenced by the substituents on the aromatic ring. For 4-chlorobenzoic acid, a main reduction peak is observed. researchgate.net It is plausible that this compound would also exhibit a characteristic electrochemical signature that could be exploited for its detection. The development of an electrochemical sensor for this compound could offer a rapid and portable analytical tool. However, similar to spectrophotometry, electrochemical detection may lack the selectivity required for complex sample analysis without prior separation.
Emerging Research Directions and Future Outlook
Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
A primary objective in contemporary research is the creation of new synthetic methods for 2-Chloro-4,5-dimethylbenzoic acid that are more efficient and environmentally benign. Traditional synthesis often involves demanding reaction conditions and multiple steps, which can be resource-intensive and generate significant waste.
Emerging strategies are targeting more direct and sustainable approaches. These include the development of advanced catalytic systems to streamline the synthesis process. Additionally, the principles of green chemistry are being applied, such as the use of safer solvents and reagents to minimize environmental impact. The overarching goal is to develop synthetic pathways that are not only high-yielding but also adhere to the principles of sustainability.
Exploration of Undiscovered Reactivity Pathways
Investigators are actively seeking to uncover new chemical reactions of this compound. The molecule's unique arrangement of a carboxylic acid, a chloro group, and two methyl groups on an aromatic ring presents a fertile ground for discovering novel transformations.
A key area of interest is the selective activation of the carbon-chlorine (C-Cl) bond. While typically stable, the development of innovative catalysts could enable this bond to participate in a broader array of chemical reactions, thereby opening doors to the synthesis of new and complex molecules with customized properties. The interaction between the different functional groups on the molecule is also being studied to understand how they might influence its reactivity in unexpected ways.
Advanced Characterization Techniques for In-Situ Monitoring
To gain a more profound insight into the mechanisms and kinetics of reactions involving this compound, advanced analytical techniques are being utilized for in-situ monitoring. These methods enable researchers to observe the reaction as it happens, providing real-time data on the consumption of reactants and the formation of products.
Techniques such as specialized infrared and nuclear magnetic resonance spectroscopy are instrumental in this area. They offer a detailed view of the chemical transformations, which is crucial for optimizing reaction conditions and identifying short-lived intermediate molecules. This level of detailed analysis is essential for a comprehensive understanding of the reaction pathways.
Predictive Modeling for Structure-Function Relationships in Materials Science
In the field of materials science, computational modeling has become a vital tool for predicting the properties of materials derived from this compound. By using theoretical calculations, researchers can model the electronic and structural properties of the molecule and its derivatives.
This predictive capability allows for the rational design of new materials with specific, desirable functions. For instance, computational screening can identify derivatives of this compound that may be suitable for use in advanced electronic devices. This in-silico approach significantly accelerates the process of discovering and developing novel high-performance materials by allowing scientists to simulate and predict material properties before engaging in extensive laboratory synthesis.
Potential for Derivatization into High-Value Chemical Intermediates
The strategic modification of this compound offers considerable potential for producing valuable chemical intermediates. Its distinct structure makes it an excellent starting point for building more complex molecules that are useful in various industries.
A significant focus is on converting the carboxylic acid group into other functional groups like esters and amides. These derivatives can then be used as building blocks for synthesizing a wide range of fine chemicals. Furthermore, the chloro group can be replaced with other chemical moieties through various reactions, further expanding the synthetic possibilities. This versatility makes this compound a valuable platform for creating a diverse array of chemical compounds with potential applications in pharmaceuticals, agrochemicals, and beyond.
Q & A
Q. What analytical techniques resolve structural ambiguities in halogenated benzoic acid derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
